Ulexite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

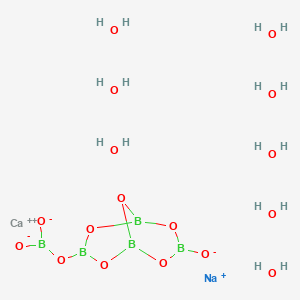

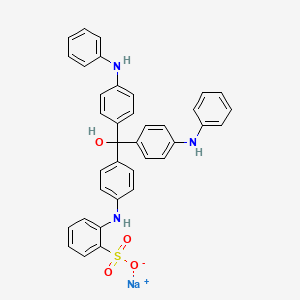

Ulexite, also known as TV rock or TV stone due to its unusual optical properties, is a hydrous borate hydroxide of sodium and calcium with the chemical formula NaCaB5O6(OH)6·5H2O . The mineral occurs as silky white rounded crystalline masses or in parallel fibers . It was named after the German chemist Georg Ludwig Ulex .

Synthesis Analysis

Ulexite has been used in the synthesis of ceramic papers. The addition of cationic and anionic polyelectrolytes improved the retention of ceramic fibers during the ceramic paper formation stage . Ulexite addition to mullite-zirconia composite synthesis lowers reaction temperature .Molecular Structure Analysis

Ulexite has a triclinic crystal system with a pinacoidal crystal class . The basic structure contains chains of sodium, water, and hydroxide octahedra. The chains are linked together by calcium, water, hydroxide, and oxygen polyhedra and massive boron units .Chemical Reactions Analysis

Ulexite has been found to interact with oxalic acid solutions . In another study, the dissolution kinetics of ulexite in sodium dihydrogen phosphate were investigated . The leaching of ulexite was controlled by chemical reaction .Physical And Chemical Properties Analysis

Ulexite is colorless to white in color with a vitreous luster . It has a Mohs hardness of 2.5 and a specific gravity of 1.95–1.96 . It is slightly soluble in water . Ulexite is not flammable, combustible, or explosive .Scientific Research Applications

Dissolution Kinetics in Acetic Acid : Ulexite is used in the production of boron compounds. Its dissolution kinetics in acetic acid solutions have been studied, revealing that its dissolution rate increases with higher solution concentration and temperature and decreases with particle size and solid-to-liquid ratio. The activation energy of this process is 55.8 kJ/mol (Ekmekyapar, Demirkıran, & Künkül, 2008).

Removal of Methyl Orange from Aqueous Solutions : Ulexite has been used as an adsorbent for removing methyl orange from aqueous solutions. The adsorption characteristics were investigated, and it was found that ulexite is potentially an efficient adsorbent for such applications (Hacıosmanoğlu, Genç, & Can, 2021).

Dissolution in Ammonium Acetate Solutions : Another study focused on the dissolution of ulexite in ammonium acetate solutions, analyzing the effects of various parameters on the dissolution rate. The dissolution rate was found to increase with higher solution concentration and reaction temperature (Demirkıran, 2008).

Dissolution Kinetics Under Different Calcination Temperatures : The effect of calcination temperature on the dissolution kinetics of ulexite in ammonium chloride solutions was examined, finding that the highest dissolution rate was obtained with samples calcined at 413 K (Demirkıran & Künkül, 2008).

Nanosized Ulexite Preparation by Mechanical Milling : Research on raw ulexite mineral milled using mechanical milling found that the particle size reached submicron levels, indicating potential industrial applications, such as in civil engineering (Kutuk & Kutuk-Sert, 2017).

Radiation Shielding : Ulexite has been studied for its potential use as a shielding material against photon and neutron particle radiations, presenting an alternative to traditional materials like lead metal and paraffin wax (Demir & Un, 2013).

Dehydration in Microwave Heating : Microwave heating of ulexite for dehydration has been studied, showing that the rate and temperature increase with decreasing particle size and increasing microwave power (Eymir & Okur, 2005).

Mechanism of Action

Future Directions

The global Ulexite market stood at approximately 916 thousand tonnes in 2023 and is anticipated to grow at a CAGR of 8.10% during the forecast period until 2034 . Ulexite serves as the primary boron source for fiberglass production, with boron oxide, extracted from ulexite . The Ulexite market is witnessing notable trends driven by the increasing demand for advanced optical materials .

properties

IUPAC Name |

calcium;sodium;dioxido-[(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxy]borane;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B5O9.Ca.Na.8H2O/c6-1(7)9-3-12-4-10-2(8)11-5(13-3)14-4;;;;;;;;;;/h;;;8*1H2/q-3;+2;+1;;;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCQTUQXZQSENY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

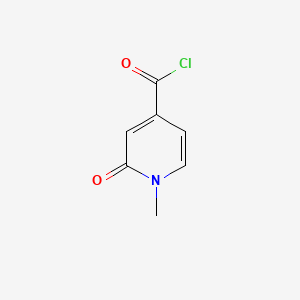

B1(OB2OB(O1)OB(O2)OB([O-])[O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5CaH16NaO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1319-33-1 |

Source

|

| Record name | Ulexite (CaNaH12(BO3)5.2H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate](/img/structure/B576395.png)